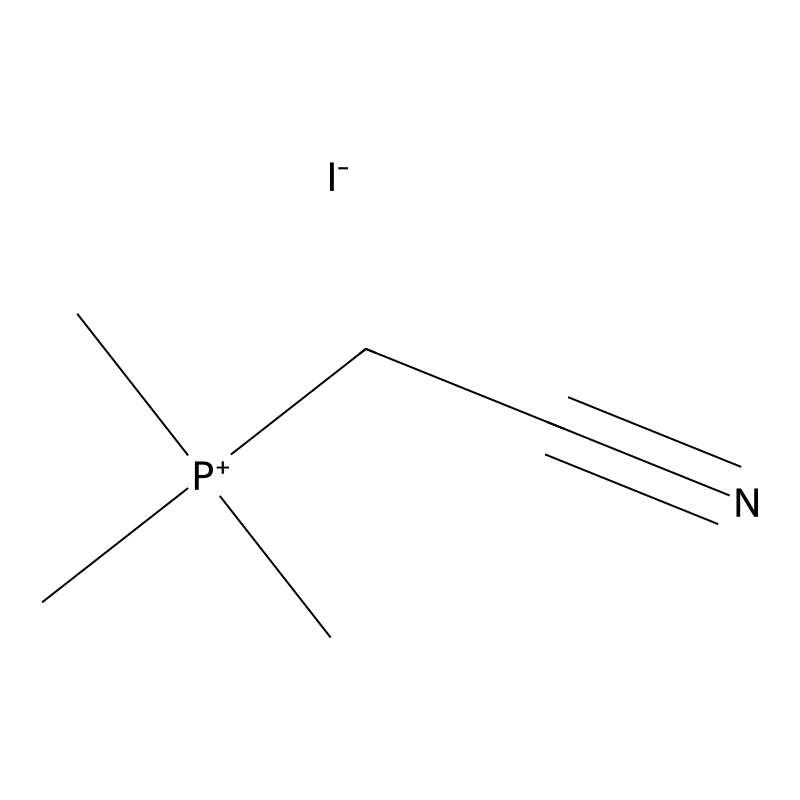(Cyanomethyl)trimethylphosphanium iodide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ionic Liquids
CMTPI can be used as a precursor for the synthesis of ionic liquids, which are salts with melting points below 100°C. These liquids have unique properties such as high thermal stability, non-flammability, and good solvent properties, making them attractive for various applications in research and industry. For instance, CMTPI can be used to prepare task-specific ionic liquids for specific research purposes like catalysis or separation processes [].
Precursor for Organophosphorus Compounds
CMTPI can serve as a starting material for the synthesis of various organophosphorus compounds, which are a diverse group of molecules with a wide range of applications. These applications include:
- Flame retardants: Certain types of organophosphorus compounds can act as flame retardants, hindering the spread of fire in materials [].
- Plasticizers: Some organophosphorus compounds can be used as plasticizers, which are additives that increase the flexibility and workability of polymers [].
- Biocides: Organophosphorus compounds can also act as biocides, killing or inhibiting the growth of microorganisms [].
(Cyanomethyl)trimethylphosphonium iodide is a quaternary ammonium salt characterized by the formula CHINP. This compound features a phosphonium center with three methyl groups and a cyanomethyl group, making it a unique reagent in organic synthesis. Its structure includes a positively charged phosphorus atom surrounded by three methyl groups and a cyanomethyl group, which contributes to its reactivity and utility in various chemical transformations .
- N-Alkylation of Aliphatic Amines: The compound can mediate the reaction between alcohols and aliphatic amines, leading to the formation of N-alkylated products .
- S-Alkylation of Thiols: It also promotes the reaction of thiols with primary alcohols, yielding unsymmetrical sulfides. This reaction is characterized by its efficiency and selectivity .
While specific biological activities of (cyanomethyl)trimethylphosphonium iodide are not extensively documented, its role as a reagent in organic synthesis suggests potential applications in medicinal chemistry. The ability to modify amines and thiols implies that derivatives of this compound could exhibit biological properties relevant to drug development.
The synthesis of (cyanomethyl)trimethylphosphonium iodide typically involves the reaction of trimethylphosphine with an appropriate cyanomethyl halide. A common method includes:
- Reacting Trimethylphosphine with Iodomethane: This forms trimethylphosphonium iodide.
- Subsequent Reaction with Cyanomethyl Halide: The trimethylphosphonium iodide can then react with cyanomethyl halides to yield (cyanomethyl)trimethylphosphonium iodide.
This synthetic route is noted for its straightforwardness and efficiency, allowing for high yields of the desired product .
(Cyanomethyl)trimethylphosphonium iodide has several applications in organic synthesis:
- Reagent for Alkylation Reactions: Its primary use is as a reagent for N-alkylation and S-alkylation processes, making it valuable in synthesizing complex organic molecules.
- Catalyst in Organic Transformations: It may also function as a catalyst in various organic transformations due to its ability to stabilize reactive intermediates .
Several compounds share structural or functional similarities with (cyanomethyl)trimethylphosphonium iodide. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Trimethylphosphonium iodide | Quaternary ammonium salt | Simple structure without cyanomethyl group |
| Benzyltrimethylammonium chloride | Quaternary ammonium salt | Aromatic substitution instead of aliphatic |
| (Bromomethyl)trimethylphosphonium bromide | Phosphonium salt | Contains bromine instead of iodine |
| Cyanomethyldimethylphenylphosphonium iodide | Phosphonium salt | Contains phenyl group alongside cyanomethyl group |
The key distinction of (cyanomethyl)trimethylphosphonium iodide lies in its specific combination of functional groups that facilitate unique reactivity patterns not observed in other similar compounds.








